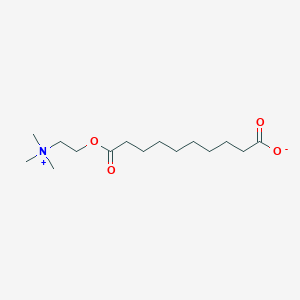
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is a chemical compound with a unique structure that includes a decanoate backbone, an oxo group at the 10th position, and a trimethylammonioethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate typically involves the reaction of decanoic acid with a suitable reagent to introduce the oxo group at the 10th position. This is followed by the introduction of the trimethylammonioethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylammonioethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate involves its interaction with molecular targets such as cell membranes and proteins. The trimethylammonioethoxy group can interact with negatively charged sites on cell membranes, facilitating the transport of the compound into cells. Once inside the cell, the oxo group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)pentanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)hexanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)octanoate
Uniqueness
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is unique due to its longer decanoate backbone, which can influence its physical and chemical properties compared to shorter-chain analogs
Propriétés
Formule moléculaire |
C15H29NO4 |
|---|---|
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
10-oxo-10-[2-(trimethylazaniumyl)ethoxy]decanoate |
InChI |
InChI=1S/C15H29NO4/c1-16(2,3)12-13-20-15(19)11-9-7-5-4-6-8-10-14(17)18/h4-13H2,1-3H3 |
Clé InChI |
YHCQAKITEKTZPD-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


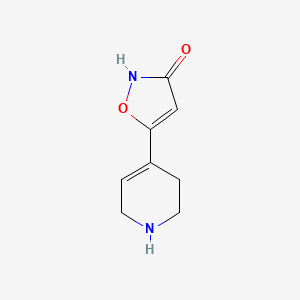
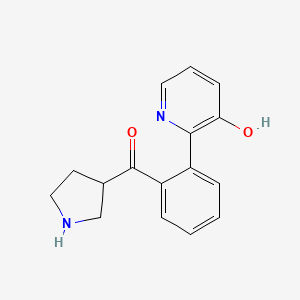
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


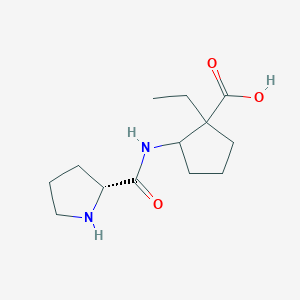
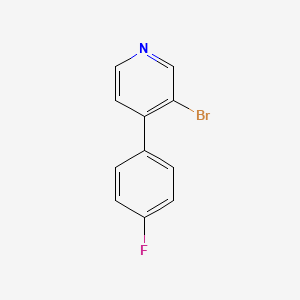
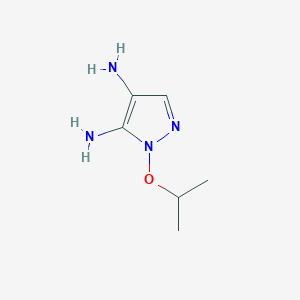

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
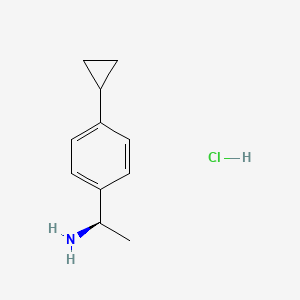
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
